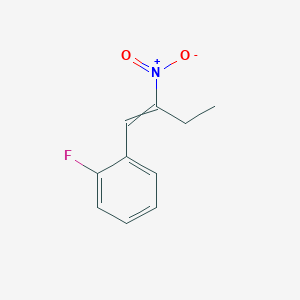

1-(2-Fluorophenyl)-2-nitro-1-butene

Description

Contextualization of Nitroalkenes within Modern Synthetic Organic Chemistry

Conjugated nitroalkenes are recognized as exceptionally versatile building blocks in organic synthesis. sci-rad.com Their utility stems from the powerful electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the adjacent carbon-carbon double bond.

Historical Development and Significance of Nitroalkene Chemistry

The chemistry of nitro compounds has been a cornerstone of organic chemistry since the 19th century, playing a crucial role as synthetic intermediates for a vast array of chemical products, including pharmaceuticals, dyes, and agrochemicals. nih.gov A pivotal moment in the history of nitroalkene synthesis was the discovery of the Henry reaction in 1895 by Louis Henry. wikipedia.org This reaction, a nitroaldol condensation between a nitroalkane and a carbonyl compound, provides access to β-nitro alcohols, which can be readily dehydrated to furnish the corresponding nitroalkenes. wikipedia.org Initially, interest in nitroalkenes was driven by their biological activities, including antimicrobial and antitumor properties. mdma.ch However, their significance has grown substantially as chemists recognized their value as versatile synthetic intermediates. nih.govmdma.ch

Reactivity Profiles and Synthon Utility of Conjugated Nitroalkenes

The defining characteristic of conjugated nitroalkenes is their high electrophilicity, making them potent Michael acceptors and reactive dienophiles. sci-rad.comwikipedia.org This reactivity profile allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Addition: Nitroalkenes readily react with a diverse array of nucleophiles, including enolates, amines, thiols, and carbanions. erowid.orgsctunisie.org This conjugate addition is a fundamental strategy for constructing complex molecular frameworks. researchgate.netencyclopedia.pub

Cycloaddition Reactions: As electron-deficient olefins, nitroalkenes are excellent partners in Diels-Alder reactions with conjugated dienes. mdma.chresearchgate.netresearchgate.net They also participate in [3+2] cycloadditions with various three-atom components, providing straightforward routes to five-membered heterocyclic systems. sci-rad.comresearchgate.net

Functional Group Transformations: The nitro group itself is a versatile functional handle. It can be reduced to yield primary amines, hydroxylamines, or oximes, or transformed into carbonyl groups via the Nef reaction. nih.govwikipedia.orgmdma.ch This synthetic flexibility allows for the introduction of nitrogen-containing functionalities and other valuable chemical motifs into target molecules. sci-rad.com

The synthetic utility of nitroalkenes is demonstrated by their application in the synthesis of complex natural products, pharmaceuticals, and various heterocyclic compounds. mdma.chtaylorandfrancis.com

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has made organofluorine chemistry an indispensable tool in modern chemical research and industry. numberanalytics.comwikipedia.org

Electronic and Steric Effects of Fluorine Substitution in Aromatic Systems

The effect of a fluorine substituent on an aromatic ring is a delicate balance of competing electronic influences.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect through the sigma bond, decreasing the electron density of the aromatic ring. csbsju.edunih.gov

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating resonance or mesomeric effect. csbsju.edunih.gov

While the inductive effect generally deactivates the ring towards electrophilic aromatic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. csbsju.edulibretexts.org Halogens are unique in that they are deactivating yet ortho, para-directing. libretexts.org Fluorine substitution also introduces steric considerations. Although fluorine has a relatively small atomic radius, its presence, particularly at the ortho position, can create steric hindrance that influences the approach of reagents and affects the conformational preferences of the molecule. libretexts.orgyoutube.com

| Effect | Description | Impact on Aromatic Ring |

| Inductive (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity. | Deactivation of the ring, increased acidity. |

| Resonance (+M) | Donation of lone-pair electron density into the π-system. | Activation at ortho and para positions. |

| Steric | Repulsive interactions due to the physical size of the atom. | Can hinder reactions at the adjacent (ortho) position. |

Prevalence of Organofluorine Chemistry in Advanced Materials and Chemical Synthesis

The unique properties imparted by the carbon-fluorine bond have led to the widespread use of organofluorine compounds in numerous high-tech applications. wikipedia.orgnumberanalytics.com

Advanced Materials: Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their exceptional thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com Fluorinated compounds are also integral components of liquid crystal displays, specialty lubricants, and materials for solar cells and fuel cells. wikipedia.orgresearchgate.net

Chemical Synthesis: Fluorinated molecules serve as important building blocks in the synthesis of complex targets. mst.edu The introduction of fluorine can modulate a molecule's reactivity, stability, and lipophilicity, which is particularly crucial in the design of pharmaceuticals and agrochemicals. numberanalytics.comossila.com

Structural and Mechanistic Underpinnings of 1-(2-Fluorophenyl)-2-nitro-1-butene

The specific structure of this compound—a β-nitrostyrene derivative bearing a fluorine atom at the ortho position of the phenyl ring—dictates its unique chemical behavior. This compound is a conjugated system where the π-electrons of the aromatic ring, the alkene double bond, and the nitro group are electronically connected.

The synthesis of such a compound would typically follow a Henry condensation pathway, reacting 2-fluorobenzaldehyde (B47322) with 1-nitropropane (B105015), followed by dehydration of the resulting β-nitro alcohol intermediate.

The reactivity of this molecule is governed by several factors:

The powerful electron-withdrawing nitro group renders the β-carbon of the alkene highly electrophilic and susceptible to Michael addition by a wide range of nucleophiles. wikipedia.orgacs.org

The ortho-fluoro substituent on the phenyl ring further modulates the electronic nature of the conjugated system. Its strong inductive effect is expected to enhance the electrophilicity of the β-carbon, potentially increasing its reactivity in Michael additions compared to its non-fluorinated analog.

The fluorine atom also introduces a steric component. Its presence adjacent to the site of attachment to the alkene can influence the conformation of the molecule and may sterically hinder the approach of nucleophiles, potentially affecting reaction rates and diastereoselectivity in addition reactions.

Mechanistic studies on similar fluorinated nitrostyrenes show that they are excellent Michael acceptors. researchgate.netossila.com The reaction with a nucleophile would proceed via the formation of a resonance-stabilized nitronate anion intermediate. The stereochemical outcome of such additions can often be controlled through the use of chiral catalysts. encyclopedia.pub

Nomenclatural Conventions and IUPAC Designation of the Compound

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which ensures unambiguous communication of chemical structures. For this compound, the IUPAC name is derived by identifying the parent hydrocarbon chain and the attached functional groups.

The parent chain is a four-carbon alkene, a butene. The double bond is located at the first carbon, and the nitro group is at the second carbon. A 2-fluorophenyl group is attached to the first carbon. This leads to the systematic name 1-(2-fluorophenyl)-2-nitrobut-1-ene .

The presence of the double bond introduces the possibility of stereoisomerism, specifically E/Z isomerism, based on the priority of the substituents on the carbons of the double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration. For the C1 carbon, the 2-fluorophenyl group has higher priority than the hydrogen atom. For the C2 carbon, the nitro group has higher priority than the ethyl group.

Z-isomer: When the higher priority groups (the 2-fluorophenyl and the nitro group) are on the same side of the double bond.

E-isomer: When the higher priority groups are on opposite sides of the double bond.

Therefore, the complete and unambiguous IUPAC names for the two possible stereoisomers are (Z)-1-(2-fluorophenyl)-2-nitro-1-butene and (E)-1-(2-fluorophenyl)-2-nitro-1-butene .

Interactive Data Table: IUPAC Nomenclature Details

| Feature | Description |

| Parent Hydride | Butene |

| Principal Functional Group | Alkene (suffix: -ene) |

| Substituents | 2-Fluorophenyl, Nitro |

| Locants | 1- (2-Fluorophenyl), 2- (Nitro), 1- (Butene) |

| Stereochemistry | E/Z isomerism possible |

Key Structural Features and Reactive Centers of the Nitroalkene Moiety

The chemical personality of this compound is dictated by the interplay of its structural components. The nitroalkene moiety is the primary hub of reactivity.

The key structural features include:

An Electron-Withdrawing Nitro Group: The nitro group (-NO2) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This has a profound effect on the electronic distribution within the molecule.

A Conjugated System: The double bond is in conjugation with the aromatic phenyl ring and the nitro group. This extended π-system allows for the delocalization of electron density, which stabilizes the molecule and influences its reactivity.

An Electrophilic Double Bond: The strong electron-withdrawing nature of the nitro group renders the β-carbon of the double bond (C2) highly electrophilic. This makes the double bond susceptible to nucleophilic attack.

The Ortho-Fluoro Substituent: The fluorine atom at the ortho position of the phenyl ring introduces both steric and electronic effects. Its high electronegativity acts as an electron-withdrawing group through the inductive effect, further influencing the electron density of the aromatic ring. Sterically, its presence can hinder the approach of reactants to the adjacent double bond.

The primary reactive center is the electrophilic β-carbon of the nitroalkene. This site is prone to Michael addition reactions, where nucleophiles add to the double bond. The nitro group itself can also undergo reduction to an amino group, providing a pathway to various amino compounds.

Interactive Data Table: Predicted Spectroscopic Data

Based on data from analogous compounds like 1-phenyl-2-nitropropene, the following spectroscopic characteristics for this compound can be predicted. researchgate.netnih.gov

| Spectroscopic Technique | Predicted Characteristic Features |

| ¹H NMR | Aromatic protons (7.0-8.0 ppm), Vinylic proton (singlet, ~7.5-8.5 ppm), Methylene (B1212753) protons of ethyl group (quartet, ~2.5-3.0 ppm), Methyl protons of ethyl group (triplet, ~1.1-1.4 ppm) |

| ¹³C NMR | Aromatic carbons (120-140 ppm), Vinylic carbons (~130-150 ppm), Carbon bearing the nitro group (~145-155 ppm), Methylene carbon (~20-30 ppm), Methyl carbon (~10-15 ppm) |

| IR Spectroscopy (cm⁻¹) | Asymmetric NO₂ stretch (~1520-1560), Symmetric NO₂ stretch (~1340-1380), C=C stretch (~1640), C-F stretch (~1200-1250) |

Overview of Research Trajectories and Gaps in the Study of this compound

The current body of scientific literature reveals that while the broader class of β-nitrostyrenes has been extensively studied, specific research on this compound is virtually nonexistent. researchgate.netnih.gov This presents both a challenge and a significant opportunity.

Plausible Synthesis: The most probable synthetic route to this compound is the Henry reaction (also known as the nitro-aldol reaction). organic-chemistry.orgpsu.eduwikipedia.orgresearchgate.net This would involve the base-catalyzed condensation of 2-fluorobenzaldehyde with 1-nitropropane, followed by dehydration of the resulting nitroalcohol intermediate. The choice of base and reaction conditions would be crucial in determining the yield and the E/Z selectivity of the final product.

Expected Reactivity and Potential Applications: Drawing parallels from related compounds, this compound is expected to be a versatile building block in organic synthesis.

Michael Additions: Its electrophilic double bond should readily participate in Michael addition reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This opens avenues for the synthesis of complex molecules.

Reduction: The nitro group can be reduced to an amine, yielding 1-(2-fluorophenyl)-1-butanamine, a compound with potential pharmacological interest. The reduction of similar nitroalkenes is a well-established transformation. wikipedia.org

Cycloaddition Reactions: The electron-deficient double bond could also act as a dienophile in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions.

Identified Research Gaps: The lack of dedicated studies on this compound highlights several key areas for future research:

Definitive Synthesis and Characterization: There is a need for a documented, optimized synthesis of both the E and Z isomers of the compound, along with complete spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography).

Exploration of Reactivity: A systematic investigation of its reactivity with a diverse range of nucleophiles in Michael addition reactions is warranted.

Stereoselective Transformations: The development of stereoselective methods for its synthesis and subsequent reactions would be of significant interest, particularly for the synthesis of chiral amines and other potentially bioactive molecules.

Investigation of Biological Activity: Given that many fluorinated and nitro-containing compounds exhibit biological activity, a thorough evaluation of the pharmacological properties of this compound and its derivatives is a promising research direction. The unusual reactivity of some ortho-substituted nitrostyrenes suggests that the 2-fluoro substituent might impart unique biological or chemical properties. nih.gov

Structure

3D Structure

Properties

CAS No. |

150322-74-0 |

|---|---|

Molecular Formula |

C10H10FNO2 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

1-fluoro-2-(2-nitrobut-1-enyl)benzene |

InChI |

InChI=1S/C10H10FNO2/c1-2-9(12(13)14)7-8-5-3-4-6-10(8)11/h3-7H,2H2,1H3 |

InChI Key |

HUCKFNRBYLWKIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=CC=CC=C1F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Fluorophenyl 2 Nitro 1 Butene: Advancements and Challenges

Classical and Contemporary Approaches to β-Nitrostyrene Analogues

The formation of the carbon-carbon double bond in β-nitrostyrene analogues like 1-(2-fluorophenyl)-2-nitro-1-butene is typically achieved through the condensation of an aromatic aldehyde with a nitroalkane. The two principal strategies for this transformation are the Knoevenagel condensation and the Henry (nitroaldol) reaction followed by dehydration.

Knoevenagel Condensation Strategies Utilizing 2-Fluorobenzaldehyde (B47322) and Nitroethane Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org In the context of synthesizing this compound, this involves the reaction of 2-fluorobenzaldehyde with a nitroethane derivative. The reaction is typically catalyzed by a weak base. wikipedia.orgthermofisher.com

The choice of catalyst is crucial in the Knoevenagel condensation to ensure high yields and selectivity. A variety of catalysts have been explored for the synthesis of β-nitrostyrenes and related compounds.

Amine Bases: Primary, secondary, and tertiary amines are commonly used as catalysts. nih.gov For instance, piperidine (B6355638) is a traditional and effective catalyst for this reaction. thermofisher.comtandfonline.com The basicity of the amine facilitates the deprotonation of the nitroalkane, forming a nucleophilic nitronate anion that attacks the aldehyde. wikipedia.org Studies have shown that primary amines like n-butylamine can also be effective catalysts. wikipedia.orgyoutube.com The use of environmentally benign amines and ammonium (B1175870) salts, such as ammonium bicarbonate, has also been investigated as a greener alternative to traditional catalysts like pyridine (B92270) and piperidine. tue.nl

Inorganic Catalysts: Heterogeneous catalysts offer advantages in terms of separation and reusability. Layered double hydroxides (LDHs) have been shown to be effective solid base catalysts for Henry reactions, a related transformation. scirp.org Nitrided ITQ-2, a type of zeolite, has also been reported as a highly active and recyclable catalyst for Knoevenagel condensations involving bulky aromatic aldehydes. rsc.org

Lewis Acids: Lewis acids, such as BF3·OEt2, have been used to catalyze imino Diels-Alder reactions, which can be a component of multi-step syntheses involving condensation reactions. scielo.org.co In some cases, metal complexes, like those of copper, can be employed to catalyze enantioselective Henry reactions, highlighting the potential for stereochemical control. organic-chemistry.org

Below is a table summarizing the performance of various catalyst systems in Knoevenagel-type condensations.

| Catalyst Type | Specific Catalyst | Substrates | Key Findings |

| Amine Bases | Piperidine | Benzaldehyde, Malonic Acid | Effective traditional catalyst. tandfonline.com |

| n-Butylamine | Benzaldehyde, Nitroethane | Facilitates formation of the nitroalkene. wikipedia.org | |

| Ammonium Bicarbonate | Syringaldehyde, Malonic Acid | Greener alternative with good yields. tue.nl | |

| Inorganic Catalysts | Layered Double Hydroxides | Benzaldehyde, Nitromethane (B149229) | Effective solid base catalyst for Henry reactions. scirp.org |

| Nitrided ITQ-2 | Bulky Aromatic Aldehydes, Ethyl Cyanoacetate | Highly active and recyclable heterogeneous catalyst. rsc.org | |

| Lewis Acids / Metal Complexes | BF3·OEt2 | m-Nitroaniline, Benzaldehyde, trans-Anethole | Catalyzes imino Diels-Alder reactions. scielo.org.co |

| Copper(I) Complexes | Various Aldehydes, Nitroalkanes | Enables highly diastereo- and enantioselective Henry reactions. organic-chemistry.org |

This table is based on data from various sources and is intended to be illustrative. Specific reaction conditions and yields may vary.

The solvent and reaction temperature play a significant role in the outcome of the Knoevenagel condensation.

Solvent Effects: The choice of solvent can influence both reaction rates and product selectivity. researchgate.net Protic solvents like ethanol (B145695) and water can be effective, with water being a particularly green solvent choice. researchgate.netresearchgate.net Aprotic polar solvents such as dimethylformamide (DMF) and acetonitrile (B52724) have also been shown to promote the reaction, sometimes proving superior to less polar solvents like toluene (B28343). researchgate.netresearchgate.net In some cases, solvent-free conditions have been successfully employed, offering a greener and more efficient protocol. tandfonline.comtue.nl

Temperature Effects: The reaction temperature is a critical parameter to control. While some Knoevenagel condensations can proceed at room temperature, heating is often necessary to drive the reaction to completion. tandfonline.comrsc.org However, excessive temperatures can lead to side reactions and decreased yields. tandfonline.com For instance, in the synthesis of sinapinic acid, higher temperatures led to a decrease in yield due to a subsequent decarboxylation reaction. tandfonline.com Therefore, optimizing the temperature is essential for maximizing the yield and purity of the desired product.

The following table illustrates the impact of different solvents on the Knoevenagel condensation.

| Solvent | Aldehyde | Active Methylene (B1212753) Compound | Observations |

| Water | Benzaldehyde | Malononitrile (B47326) | High yields and considered a green solvent. researchgate.netresearchgate.net |

| Ethanol | 2-Methoxybenzaldehyde | Thiobarbituric Acid | Effective protic solvent. wikipedia.org |

| Dimethylformamide (DMF) | Various | Malononitrile | Superior to toluene in some cases. researchgate.net |

| Acetonitrile | p-Chlorobenzaldehyde | Malononitrile | Better results than other conventional organic solvents with an ionic liquid catalyst. researchgate.net |

| Solvent-Free | Syringaldehyde | Malonic Acid | Green and efficient method with high yields. tandfonline.comtue.nl |

This table is based on data from various sources and is intended to be illustrative. Specific reaction conditions and yields may vary.

Henry Reaction (Nitroaldol) Followed by Dehydration Protocols

The Henry reaction, or nitroaldol reaction, is another cornerstone for the synthesis of β-nitrostyrene analogues. It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgredalyc.org This intermediate can then be dehydrated to yield the desired nitroalkene. wikipedia.org

The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. wikipedia.orgyoutube.com This nucleophilic anion then attacks the carbonyl carbon of the aldehyde (in this case, 2-fluorobenzaldehyde). youtube.com The resulting β-nitro alkoxide is subsequently protonated to give the β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible, which can present a challenge in driving the reaction to completion. wikipedia.org

The dehydration of the initially formed β-nitro alcohol is a critical step to obtain the final this compound product. This step can sometimes occur spontaneously under the reaction conditions, especially with higher concentrations of base. organic-chemistry.orgechemi.com However, for controlled and efficient dehydration, specific reagents are often employed.

Acid Catalysis: Acid-catalyzed dehydration is a common method. The β-nitro alcohol can be treated with an acid to promote the elimination of a water molecule. youtube.com

Anhydrides: Acetic anhydride (B1165640) is a classic reagent used to facilitate the dehydration of the nitroaldol adduct.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to promote dehydration.

Other Methods: Other methods for dehydration include the use of thionyl chloride and 4-toluenesulfonyl chloride. acs.org The choice of dehydrating agent can be crucial to avoid side reactions and ensure a high yield of the desired nitroalkene. It is important to carefully control the reaction conditions to prevent undesired side reactions such as the retro-Henry reaction. echemi.com

Emerging Palladium-Catalyzed Coupling Reactions for Nitroalkene Synthesis

Palladium catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon bonds. While the direct synthesis of this compound via palladium-catalyzed cross-coupling is not extensively documented, the principles of established palladium-catalyzed reactions provide a clear framework for potential synthetic routes. These methods are prized for their efficiency and broad functional group tolerance. nih.govnih.gov The incorporation of fluorine into molecules via transition-metal catalysis is a particularly active area of research, with palladium being one of the most commonly employed metals. nih.gov

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, represents a viable, albeit challenging, approach to forming the core structure of this compound. A hypothetical Heck-type pathway would involve the coupling of an aryl halide, such as 2-fluoroiodobenzene or 2-fluorobromobenzene, with 2-nitro-1-butene.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. A significant challenge in this specific transformation is the potential for side reactions involving the nitro group. However, novel tandem procedures, such as a one-pot Pd(II)-catalyzed oxidative Heck reaction followed by an intramolecular C-H amidation, demonstrate the evolving capability of palladium catalysis to orchestrate complex transformations involving versatile functional groups. rsc.org

Below is a table summarizing typical conditions for Heck-type reactions, which could be adapted for this synthesis.

| Parameter | Typical Conditions |

| Palladium Source | Pd(OAc)₂, PdCl₂, [Pd(allyl)Cl]₂ |

| Ligand | Phosphine-based (e.g., PPh₃, BippyPhos derivatives) |

| Base | Inorganic (e.g., Na₂CO₃, K₂CO₃) or Organic (e.g., Et₃N) |

| Solvent | Polar aprotic (e.g., DMF, DMA, Acetonitrile) |

| Temperature | 50-120 °C |

This table presents generalized conditions for Heck-type reactions.

Beyond palladium, other transition metals have emerged as powerful catalysts for reactions involving nitro-functionalized compounds. nih.gov Rhodium, in particular, has shown significant promise. Rhodium(III)-catalyzed C-H activation and subsequent functionalization offer a direct method for forming carbon-carbon bonds. nih.govrsc.org A potential strategy could involve the Rh(III)-catalyzed ortho-alkenylation of nitrobenzene (B124822) derivatives, or conversely, the C4-alkylation of an indole (B1671886) precursor with a nitroalkene. acs.org Furthermore, rhodium complexes have been successfully used for the asymmetric conjugate alkynylation of nitroalkenes, highlighting their utility in forming C-C bonds adjacent to a nitro group with high enantioselectivity. rsc.org

Copper catalysis, known for its cost-effectiveness, is another avenue. Copper(I)-catalyzed cross-coupling of vinyl iodides has been developed for the stereoselective synthesis of other functionalized alkenes and could potentially be adapted for nitroalkene synthesis. nsf.gov Nickel-catalyzed reactions are also gaining traction for the formation of C-C bonds in molecules containing nitroalkanes. udel.edu

| Metal Catalyst | Relevant Reaction Type | Potential Application | Reference |

| Rhodium (Rh) | Asymmetric Conjugate Addition | Alkynylation of nitroalkenes | rsc.org |

| Rhodium (Rh) | C-H Activation/Alkynylation | ortho-functionalization of nitroarenes | nih.govrsc.org |

| Copper (Cu) | Cross-coupling | Coupling of vinyl halides with formamide | nsf.gov |

| Nickel (Ni) | C-Alkylation | Alkylation of nitroalkanes | udel.edu |

This table compares different transition metals and their potential applications in synthesizing or modifying nitro-functionalized compounds.

Stereoselective Synthesis of this compound

Controlling the stereochemistry of the double bond (diastereoselectivity, E/Z) is a critical aspect of synthesizing this compound. While the final product is achiral, the stereochemistry of its precursors can be controlled through enantioselective methods.

The most common route to nitroalkenes is the dehydration of β-nitro alcohols, which are synthesized via the Henry (nitroaldol) reaction. mdpi.com The β-nitro alcohol precursor to this compound, namely 1-(2-fluorophenyl)-2-nitrobutan-1-ol, possesses a chiral center at the carbon bearing the hydroxyl group. The synthesis of a single enantiomer of this alcohol, followed by dehydration, constitutes a formal asymmetric synthesis.

This enantioselective Henry reaction can be achieved using two main strategies:

Chiral Catalysts: Asymmetric organocatalysis has made significant strides in promoting enantioselective Henry reactions. mdpi.com Chiral catalysts, such as thioureas, cinchona alkaloids (e.g., cupreine (B190981) derivatives), and proline derivatives, can effectively catalyze the addition of a nitroalkane to an aldehyde, yielding enantioenriched β-nitro alcohols. mdpi.comnih.govresearchgate.net Biocatalysis, using enzymes like hydroxynitrile lyase (HNL), also provides a route to chiral β-nitro alcohols through kinetic resolution or retro-Henry reactions. rsc.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. thieme-connect.comresearchgate.netyoutube.com For example, a substrate could be linked to a carbohydrate-derived auxiliary or an oxazolidinone (Evans' auxiliary) to control the facial selectivity of a reaction that forms the chiral center. thieme-connect.comresearchgate.net After the stereocenter is set, the auxiliary is removed to yield the enantiopure product. researchgate.net

| Catalyst/Auxiliary Type | Example(s) | Key Feature | Reference |

| Organocatalyst | Chiral Thiourea (B124793) | H-bonding with nitro group to direct attack | nih.gov |

| Organocatalyst | Cupreine Derivatives | Used for reactions with fluoromethylketones | mdpi.comresearchgate.net |

| Biocatalyst | Hydroxynitrile Lyase (HNL) | Kinetic resolution of racemic nitro alcohols | nih.gov |

| Chiral Auxiliary | Evans' Oxazolidinones | Controls stereochemistry of aldol-type reactions | researchgate.net |

This table summarizes various chiral catalysts and auxiliaries applicable to the asymmetric Henry reaction, a key step in the potential enantioselective synthesis pathway.

The direct condensation of 2-fluorobenzaldehyde with 1-nitropropane (B105015) is the most straightforward method to synthesize this compound. Controlling the E/Z geometry of the resulting double bond is a key challenge. Research has shown that the stereochemical outcome of such condensations can be effectively controlled by carefully selecting the reaction conditions, particularly the solvent and temperature. organic-chemistry.org

A study by Fioravanti, Pellacani, and co-workers demonstrated a highly stereoselective one-pot method for synthesizing either (E)- or (Z)-nitroalkenes from aliphatic aldehydes and nitroalkanes using piperidine as a catalyst with molecular sieves. organic-chemistry.org The molecular sieves were found to be crucial for achieving high selectivity. organic-chemistry.org This methodology can be directly extrapolated to the synthesis of this compound.

| Desired Isomer | Solvent | Temperature | Proposed Mechanism | Reference |

| (E)-isomer | Toluene | Reflux | Standard Henry reaction followed by elimination | organic-chemistry.org |

| (Z)-isomer | Dichloromethane | Room Temp. | Imine formation followed by nucleophilic attack | organic-chemistry.org |

This table outlines the reaction conditions for achieving E/Z stereoselectivity in nitroalkene synthesis based on the work of Fioravanti et al. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of nitroalkenes aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. The Knoevenagel condensation of 2-fluorobenzaldehyde and 1-nitropropane is a prime target for such improvements.

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several studies have demonstrated that Knoevenagel condensations can be performed efficiently in water, sometimes even without a catalyst, which simplifies the procedure and reduces waste. rsc.orgrsc.orgarkat-usa.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as recyclable solvents and catalysts. auctoresonline.orgscispace.com Their negligible vapor pressure reduces air pollution. scispace.com Chiral ionic liquids have been developed that act as both the solvent and the organocatalyst for asymmetric reactions, including Michael additions to nitroalkenes, offering a streamlined and potentially recyclable system. auctoresonline.orgresearchgate.netuniv-amu.fr

Mechanochemistry: Solvent-free reactions, often conducted using ball-milling (mechanochemistry), represent a significant green advancement. This technique can lead to rapid, high-yielding, and highly stereoselective Knoevenagel condensations with minimal or no solvent waste. researchgate.net

| Green Approach | Methodology | Advantages | Reference(s) |

| Aqueous Synthesis | Using water as the reaction medium | Environmentally benign, non-toxic, reduces organic solvent waste | rsc.orgrsc.org |

| Ionic Liquids | Use as recyclable solvents and/or catalysts | Low volatility, potential for catalyst recycling, high efficiency | auctoresonline.orgscispace.comuniv-amu.fr |

| Mechanochemistry | Solvent-free reaction via ball-milling | Eliminates bulk solvent waste, rapid reaction times, high yields | researchgate.net |

This table summarizes key green chemistry strategies applicable to the synthesis of this compound.

Solvent-Free Reactions and Solid-Phase Synthesis

A major thrust in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. For the synthesis of nitroalkenes, several solvent-free approaches have shown considerable promise, offering benefits such as reduced waste, lower costs, and sometimes improved reaction rates and yields.

Mechanochemical and Microwave-Assisted Methods: Solvent-free synthesis of β-nitrostyrenes has been effectively achieved by grinding the reactants together, a technique known as mechanochemistry. researchgate.netqub.ac.uk For instance, the Knoevenagel condensation of aromatic aldehydes and active methylene compounds can be carried out by grinding in the presence of a catalyst like triethylbenzylammonium chloride (TEBA) at room temperature, resulting in high yields with simple work-up procedures. tandfonline.com Another powerful solvent-free technique involves microwave irradiation. The condensation of benzaldehydes with nitromethane has been successfully performed using a solid support like potassium carbonate on alumina (B75360) (K2CO3/Al2O3) under microwave conditions, significantly accelerating the reaction. researchgate.net These methods could be directly applicable to the synthesis of this compound from 2-fluorobenzaldehyde and 1-nitropropane.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) offers a streamlined approach for the production of compound libraries and simplifies product purification by anchoring a reactant to a solid support. While specific literature on the solid-phase synthesis of this compound is not prevalent, the general principles have been applied to related structures. In this approach, either the 2-fluorobenzaldehyde or the nitropropane moiety could be attached to a resin. The reaction would proceed in the heterogeneous phase, and after completion, the desired product would be cleaved from the support, leaving excess reagents and byproducts behind, which can be easily washed away. This methodology is particularly advantageous for creating a range of substituted nitrostyrenes for screening purposes.

Table 1: Comparison of Synthetic Conditions for Nitroalkene Synthesis

| Method | Catalyst/Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|

| Conventional | Primary amines (e.g., n-butylamine) | Ethanol/Toluene | Well-established, simple | wikipedia.orgyoutube.com |

| Microwave-Assisted | K2CO3/Al2O3 | None | Rapid reaction times, high yields | researchgate.net |

| Grinding | TEBA | None | Environmentally friendly, simple setup | tandfonline.com |

| Ionic Liquid | [SFHEA][HSO4] | None | Catalyst is recyclable, high yields | google.com |

Utilization of Renewable Catalysts and Reagents

The shift towards a sustainable chemical industry necessitates the use of catalysts and reagents derived from renewable resources. These "green" catalysts are often biodegradable, non-toxic, and economically viable.

Natural Catalysts: Remarkably, common natural products have been found to catalyze organic reactions effectively. For example, pineapple juice, which is acidic (pH 3.7), has been successfully used as a natural catalyst for the Knoevenagel condensation between aromatic aldehydes and malononitrile under solvent-free conditions at room temperature. niscpr.res.in The acidic environment provided by the fruit juice facilitates the condensation. This novel approach highlights the potential for using readily available, renewable biomass as a source for chemical catalysts. Applying this concept, weak organic acids found in various fruit extracts could potentially catalyze the condensation of 2-fluorobenzaldehyde and 1-nitropropane.

Biocatalysts and Green Catalytic Systems: Biocatalysis, using enzymes or whole organisms, offers high selectivity and operates under mild conditions. While direct enzymatic synthesis of this compound is an area requiring further exploration, related biocatalytic systems have been developed. For instance, engineered oxidases have been used for the sustainable production of aldehydes, which can then be used in subsequent reactions. acs.org The development of multifunctional catalysts, which can perform several reaction steps consecutively in one pot, is another key area. researchgate.net Ionic liquids, particularly task-specific and low-toxicity versions, have also been employed as recyclable catalysts for nitroalkene synthesis, often under solvent-free conditions, representing a greener alternative to traditional catalysts. google.comorganic-chemistry.org

Table 2: Examples of Renewable/Green Catalysts for Condensation Reactions

| Catalyst | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Pineapple Juice | Knoevenagel Condensation | Aromatic aldehydes, malononitrile | Natural, renewable, solvent-free | niscpr.res.in |

| 2-Hydroxyethylammonium formate | Knoevenagel-type Condensation | Aldehydes, nitroalkanes | Recyclable ionic liquid catalyst | organic-chemistry.org |

| [SFHEA][HSO4] | Henry Condensation | Benzaldehyde, nitromethane | Ethanolamine-based ionic liquid | google.com |

| Engineered Oxidases | Alcohol Oxidation | Primary alcohols | Sustainable biocatalyst, aqueous media | acs.org |

Atom Economy and Process Intensification

Atom Economy: Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. The Knoevenagel condensation of 2-fluorobenzaldehyde with 1-nitropropane produces this compound and one molecule of water as a byproduct.

Reaction: C₇H₅FO + C₃H₇NO₂ → C₁₀H₁₀FNO₂ + H₂O

Molar Masses: 124.11 g/mol + 89.09 g/mol → 195.18 g/mol + 18.02 g/mol

Atom Economy Calculation: [Mass of Product / (Total Mass of Reactants)] x 100 = [195.18 / (124.11 + 89.09)] x 100 ≈ 91.5%

This high atom economy is a significant advantage of the condensation pathway. In contrast, a hypothetical Wittig-type reaction to form the same alkene would generate a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.org Given the high molecular weight of this byproduct (278 g/mol ), the Wittig reaction inherently suffers from poor atom economy, even if the chemical yield is high. rsc.orgorganic-chemistry.org

Process Intensification: Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient chemical processes. youtube.com This can be achieved through novel reactor designs and by combining multiple operations (reaction, separation) into a single unit. For the synthesis of this compound, process intensification could be realized in several ways:

Microreactors: Performing the condensation in a microreactor offers superior control over temperature and mixing, which can increase reaction rates and selectivity, while also enhancing safety, particularly for exothermic reactions. youtube.com

By focusing on greener solvents, renewable catalysts, high atom economy reactions, and intensified processes, the synthesis of this compound can be made significantly more sustainable and efficient.

Chemical Reactivity and Transformation Chemistry of 1 2 Fluorophenyl 2 Nitro 1 Butene

Nucleophilic Addition Reactions: Exploiting the Michael Acceptor Characteristics

The electron-withdrawing nature of the nitro group in 1-(2-fluorophenyl)-2-nitro-1-butene polarizes the carbon-carbon double bond, making the β-carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is characteristic of Michael acceptors and is a cornerstone of its synthetic applications. masterorganicchemistry.com The addition of a nucleophile to the double bond breaks the π-bond and results in the formation of a new single bond at the β-position relative to the nitro group. wikipedia.org

Asymmetric Michael Additions to this compound

The creation of stereogenic centers is a crucial aspect of modern organic synthesis. Asymmetric Michael additions to nitroalkenes like this compound provide a powerful method for generating chiral molecules with high enantioselectivity. mdpi.com These reactions can be effectively catalyzed by both small organic molecules (organocatalysts) and metal complexes. nih.gov

Organocatalysis has emerged as a robust field for promoting asymmetric transformations. mdpi.com Chiral thioureas and derivatives of Cinchona alkaloids are prominent examples of organocatalysts that have been successfully employed in the Michael addition to nitroalkenes. nih.govnih.gov These catalysts typically function through a bifunctional activation mechanism, where one part of the catalyst activates the nucleophile (as a Brønsted base) and another part activates the nitroalkene (through hydrogen bonding). msu.edu

For instance, chiral thiourea (B124793) catalysts have demonstrated high efficiency in promoting the addition of various nucleophiles, such as dicarbonyl compounds, to nitroolefins. nih.gov Similarly, Cinchona alkaloid derivatives, including those modified with squaramide or sulfonamide moieties, have proven effective in catalyzing the sulfa-Michael addition to α,β-unsaturated compounds, yielding products with high diastereo- and enantioselectivity. nih.govbuchler-gmbh.com The success of these catalysts lies in their well-defined chiral scaffolds that create a specific environment for the reaction, guiding the approach of the nucleophile to one face of the nitroalkene. nih.govscispace.com

| Catalyst Type | Nucleophile | Key Features | Typical Selectivity |

|---|---|---|---|

| Chiral Thioureas | Diketones, Nitroalkanes | Bifunctional activation via hydrogen bonding. msu.edu | High enantioselectivities (up to 99% ee). nih.govnih.gov |

| Cinchona Alkaloid Derivatives | Thiols, Nitroalkanes | Bifunctional catalysis, often with a hydrogen bond donating group. nih.govmsu.edu | Good to excellent diastereo- and enantioselectivities. nih.govnih.gov |

Transition metal catalysis offers a complementary approach to achieve enantioselective Michael additions. nih.gov Complexes of various metals, including lanthanides, copper, and gold, have been developed for this purpose. These catalysts typically function as Lewis acids, coordinating to the nitro group of the nitroalkene to increase its electrophilicity and to create a chiral environment that directs the nucleophilic attack.

For example, dinuclear zinc complexes have been shown to be effective catalysts for the direct conjugate addition of nucleophiles to nitroalkenes, affording products in good yields with high diastereo- and enantioselectivity. nih.gov Chiral bis(oxazoline)-metal complexes have also been widely studied and have shown remarkable success in catalyzing asymmetric Michael additions of various nitro compounds. researchgate.net The choice of metal and ligand is crucial for achieving high selectivity, as it dictates the geometry and electronic properties of the catalytic complex.

| Metal Complex | Nucleophile | Mechanism of Action | Typical Selectivity |

|---|---|---|---|

| Dinuclear Zinc | 2(5H)-Furanone | Dual activation of both nucleophile and electrophile. nih.gov | High diastereo- and enantioselectivity (e.g., up to 20:1 dr and 96% ee). nih.gov |

| Lanthanide Complexes | Nitroalkanes | Lewis acid activation of the nitroalkene. msu.edu | Variable, dependent on ligand and specific lanthanide. |

| Copper Complexes | Grignard Reagents, Organozinc Reagents | Formation of a reactive copper-nucleophile species. | Generally high yields and selectivities. |

[3+2] Dipolar Cycloadditions Involving the Nitroalkene Moiety

Beyond its role as a Michael acceptor, the carbon-carbon double bond of this compound can participate in [3+2] dipolar cycloaddition reactions. uchicago.edu In these reactions, the nitroalkene acts as the dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com This class of reactions is a powerful tool for the synthesis of complex heterocyclic structures.

Nitrones and azomethine ylides are common 1,3-dipoles used in [3+2] cycloadditions. wikipedia.orgnih.gov The reaction of a nitrone with an alkene, such as this compound, leads to the formation of an isoxazolidine (B1194047) ring. wikipedia.org Similarly, the reaction with an azomethine ylide yields a pyrrolidine (B122466) ring. nih.govresearchgate.net These reactions are highly valuable as they allow for the rapid construction of these important heterocyclic cores, often with the generation of multiple stereocenters. nih.gov The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org

Achieving stereocontrol in [3+2] cycloaddition reactions is a significant challenge and an area of active research. The stereochemical outcome of the reaction, leading to different diastereomers, depends on the geometry of the transition state. nih.gov Intramolecular versions of these cycloadditions have been shown to provide excellent stereocontrol. researchgate.net Furthermore, the use of chiral catalysts or chiral auxiliaries can induce enantioselectivity in these transformations. nih.gov For instance, studies on the cycloaddition of azomethine ylides have shown that the reaction can proceed with high diastereoselectivity, and in some cases, a single diastereomer is obtained. rsc.org The development of stereocontrolled cycloaddition reactions of nitroalkenes continues to be a key focus for the synthesis of enantiomerically pure heterocyclic compounds. nih.govnih.gov

Conjugate Additions with Carbon Nucleophiles (e.g., Enolates, Malonates, Cyanoacetates)

The electron-deficient nature of the β-carbon in the nitroalkene system of this compound makes it a prime target for conjugate addition by soft carbon nucleophiles. This class of reactions, often referred to as Michael additions, is a reliable method for carbon-carbon bond formation. researchgate.net A diverse array of carbon-based nucleophiles, including enolates derived from ketones and aldehydes, as well as stabilized carbanions from malonates and cyanoacetates, can be employed. mdpi.comacs.org

The reaction involves the 1,4-addition of the nucleophile to the conjugated system, leading to the formation of a nitronate intermediate. Subsequent protonation yields the corresponding γ-nitro compound. mdpi.com These products are highly valuable as they can be further transformed into other functional groups. The reaction is often facilitated by a base to generate the nucleophile in situ. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in these additions. mdpi.com

Table 1: Representative Conjugate Additions with Carbon Nucleophiles

| Nucleophile Source | Catalyst/Conditions | Expected Product with this compound |

|---|---|---|

| Cyclohexanone | L-Proline, MeOH | 2-[1-(2-Fluorophenyl)-2-nitrobutyl]cyclohexan-1-one |

| Diethyl Malonate | NaOEt, EtOH | Diethyl 2-[1-(2-Fluorophenyl)-2-nitrobutyl]malonate |

| Ethyl Cyanoacetate | Piperidine (B6355638), EtOH | Ethyl 2-cyano-3-(2-fluorophenyl)-4-nitrohexanoate |

The addition of aldehydes, proceeding through an enamine intermediate when catalyzed by chiral amines like L-proline, can generate syn-adducts with high diastereoselectivity. mdpi.com Similarly, the use of bifunctional catalysts allows for the enantioselective addition of various carbon nucleophiles, highlighting the synthetic utility of this transformation. acs.org

Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alcohols, Hydrazines)

Parallel to carbon nucleophiles, various heteroatom nucleophiles readily participate in conjugate addition with this compound. The high electrophilicity of the β-carbon facilitates reactions with amines, thiols, alcohols, and their derivatives. oup.com These reactions provide a direct route to molecules containing both nitrogen, sulfur, or oxygen functionalities and a nitro group, which can be subsequently modified.

The addition of primary and secondary amines, for instance, proceeds smoothly to yield β-amino-nitroalkanes. rsc.org Thiols are particularly effective nucleophiles for this transformation, leading to the corresponding β-thio-nitroalkane adducts. While alcohols are generally less reactive, their addition can be promoted under basic conditions. The resulting adducts are versatile intermediates for the synthesis of more complex molecules, including various heterocyclic structures.

Table 2: Representative Conjugate Additions with Heteroatom Nucleophiles

| Nucleophile | Conditions | Expected Product with this compound |

|---|---|---|

| Methylamine | Solvent-free | N-Methyl-1-(2-fluorophenyl)-2-nitrobutan-1-amine |

| Thiophenol | Et3N, CH2Cl2 | 1-(2-Fluorophenyl)-2-nitro-1-(phenylthio)butane |

| Methanol | NaOMe, MeOH | 1-(2-Fluorophenyl)-1-methoxy-2-nitrobutane |

Redox Chemistry of the Nitro and Alkene Functionalities

The presence of two reducible groups—the nitro moiety and the alkene double bond—allows for a range of selective and comprehensive reduction strategies. Furthermore, the system can undergo oxidative transformations, leading to a variety of carbonyl compounds.

Selective Reduction of the Nitro Group to Amines, Hydroxylamines, or Azoxy Compounds

The nitro group is readily reduced to a primary amine, a transformation of fundamental importance in organic synthesis. A variety of reagents have been developed for the chemoselective reduction of aromatic and aliphatic nitro compounds, many of which are applicable to this compound. nih.gov These methods often tolerate other reducible functional groups, such as the alkene double bond.

Catalytic transfer hydrogenation using systems like nickel(II) acetylacetonate (B107027) (Ni(acac)2) with polymethylhydrosiloxane (B1170920) (PMHS) can efficiently reduce nitro groups to primary amines under mild conditions. rsc.org Iron-catalyzed reductions, using either organosilanes or formic acid as the hydrogen source, also provide an effective and sustainable route to the corresponding anilines from nitroarenes, with principles applicable here. nih.govacs.org Other methods include the use of samarium metal or tetrahydroxydiboron (B82485) for chemoselective reductions. nih.gov Under specific conditions, the partial reduction of the nitro group to afford N-arylhydroxylamines can also be achieved, for example, using photo-induced methods with methylhydrazine. nih.gov

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent System | Product Type | Reference |

|---|---|---|

| Ni(acac)2, PMHS | Primary Amine | rsc.org |

| Fe catalyst, HCOOH | Primary Amine | nih.gov |

| Sm, cat. 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Primary Amine | nih.gov |

Hydrogenation and Other Reduction Methods for the Alkene Double Bond

The carbon-carbon double bond of this compound can be selectively reduced through catalytic hydrogenation. oup.com This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. acs.org Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). oup.comnih.gov The process involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the syn-addition of two hydrogen atoms across the double bond to yield the corresponding saturated nitroalkane, 1-(2-fluorophenyl)-2-nitrobutane. nih.gov This method is generally highly efficient and selective for the alkene, leaving the nitro group intact.

Alternatively, a one-pot reduction of both the alkene and the nitro group can be accomplished. For instance, β-nitrostyrenes are readily reduced to the corresponding phenethylamines using sodium borohydride (B1222165) (NaBH₄) in the presence of copper(II) chloride (CuCl₂). researchgate.net This system would convert this compound directly into 1-(2-fluorophenyl)butan-2-amine. Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent capable of reducing both functionalities. wikipedia.org

Table 4: Reduction Methods for the Alkene and Nitro/Alkene Groups

| Reagent System | Selectivity | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Alkene only | 1-(2-Fluorophenyl)-2-nitrobutane | oup.comnih.gov |

| NaBH₄, CuCl₂ | Alkene and Nitro Group | 1-(2-Fluorophenyl)butan-2-amine | researchgate.net |

Oxidative Transformations of the Nitroalkene System

The carbon-carbon double bond in the nitroalkene system is susceptible to oxidative cleavage, providing a synthetic route to carbonyl compounds. oup.com Ozonolysis is a classic method for cleaving alkenes, where treatment with ozone (O₃) followed by a workup step breaks the double bond. wikipedia.orgbyjus.com A reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the double bond in this compound to yield 2-fluorobenzaldehyde (B47322) and 1-nitropropanal. masterorganicchemistry.com

Another method involves oxidation with hydrogen peroxide, which can serve as an efficient oxidant for the C=C bond cleavage in nitroalkenes, leading directly to aldehydes. oup.comoup.com The proposed mechanism involves an initial epoxidation of the double bond, followed by fragmentation. oup.com Indeed, the direct epoxidation of nitroalkenes to form α-nitro epoxides is a known transformation, achievable using reagents like hydrogen peroxide with a base or via asymmetric organocatalysis. rsc.orgresearchgate.net These nitroepoxides are themselves valuable synthetic intermediates. rsc.orgresearchgate.net

A more recent development is the use of photoexcited nitroarenes as ozone surrogates for the oxidative cleavage of alkenes. nih.govnih.govresearchgate.net This method proceeds through a radical [3+2] cycloaddition to form a stable intermediate, which can be hydrolyzed under mild conditions to the corresponding carbonyl products. nih.gov

Electrophilic Reactions and Radical Processes

While the dominant reactivity of this compound is its electrophilicity at the β-carbon, it can also participate in radical reactions and certain electrophilic transformations. The electron-withdrawing nitro group strongly influences the behavior of the alkene in these processes.

The electron-deficient double bond is an excellent acceptor for radical species. acs.org Free-radical reactions of β-nitrostyrenes with trialkylboranes, for example, have been shown to proceed via a NO₂/alkyl substitution mechanism to generate new alkenes. nih.govacs.org This reaction is typically initiated by trace oxygen or photolysis and can be inhibited by radical scavengers. nih.govacs.org The reaction of this compound with a trialkylborane would likely lead to the substitution of the nitro group with an alkyl group. The development of photoredox catalysis has also enabled the enantioselective addition of alkyl radicals to similar acceptor-substituted alkenes, often using a chiral Lewis acid to control stereochemistry. acs.org

In polar [3+2] cycloaddition reactions, such as with nitrones, β-nitrostyrenes act as the electrophilic component. rsc.org The reaction is driven by the flux of electron density from the nucleophilic three-atom component (the nitrone) to the electrophilic nitroalkene. rsc.org The high electrophilicity of the nitroalkene, conferred by the nitro group, accelerates these cycloadditions. rsc.org

Halogenation and Electrophilic Functionalization of the Alkene

The electron-deficient nature of the alkene in this compound makes it a prime candidate for reactions with nucleophilic halogen sources. While direct electrophilic halogenation with reagents like Br₂ or Cl₂ is generally less favorable for such electron-poor alkenes, related transformations can be achieved. For instance, the halogenation of analogous β-nitrostyrenes often proceeds via a halogenation-dehydrohalogenation strategy to yield α-halo-β-nitrostyrenes. researchgate.net This suggests that this compound could potentially undergo a similar transformation to introduce a halogen at the α-position.

Electrophilic additions, in the classical sense, are challenging due to the deactivating effect of the nitro group. However, the powerful electrophilic nature of the double bond makes it an excellent Michael acceptor for a wide range of nucleophiles. mdpi.comnih.gov This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.

Table 1: Analogous Halogenation and Electrophilic Addition Reactions on Nitrostyrenes

| Reactant (Analog) | Reagents and Conditions | Product | Reference |

| (E)-1-aryl-3-nitroprop-2-en-1-ones | Halogenation-dehydrohalogenation | (Z)-1-aryl-3-bromo-3-nitroprop-2-en-1-ones | researchgate.net |

| β-Nitrostyrene | Bromine, followed by partial dehydrohalogenation | bromo-nitrostyrene | wikipedia.org |

| β-Nitrostyrenes | Arylboronic acids, Rh-diene catalyst | β,β-diarylnitroethanes | organic-chemistry.org |

| Nitroalkenes | 1,3-Dicarbonyl compounds, Phase Transfer Catalyst | Polysubstituted- nih.govacs.org-dihydrofurans | acs.org |

Radical Additions and Cyclization Reactions

The nitroalkene moiety is also a versatile participant in radical reactions. Free-radical additions to the double bond can be initiated by various radical sources, leading to the formation of new functional groups. For example, trialkylboranes have been shown to react with β-nitrostyrenes in a free-radical process. nih.gov Thiyl radicals, generated from thiols, readily add to carbon-carbon multiple bonds, a reaction that can be applied to nitroalkenes. libretexts.org

Furthermore, the strategic placement of functional groups within the molecule can facilitate intramolecular radical cyclizations. The nitroalkenyl radical, which can be generated through one-electron oxidation of the corresponding aci-nitro anion, can undergo stereoselective cyclization to form heterocyclic structures like tetrahydrofurans. rsc.orgrsc.org These reactions highlight the potential of this compound to serve as a precursor for complex cyclic systems through radical-mediated pathways.

Table 2: Analogous Radical Addition and Cyclization Reactions of Nitroalkenes

| Reactant (Analog) | Reagents and Conditions | Product Type | Reference |

| β-Nitrostyrenes | Trialkylboranes, O₂ (trace) | Alkenes (via NO₂/alkyl substitution) | nih.gov |

| α,β-Disubstituted nitroalkenes | Allylic alcohol, CAN | 3-Nitro-4-nitrooxymethyltetrahydrofurans | rsc.orgrsc.org |

| Unsaturated carbohydrate | Thiol, radical initiator | S-disaccharide | libretexts.org |

Aromatic Reactivity of the 2-Fluorophenyl Moiety

Nucleophilic Aromatic Substitution (SNAr) Driven by Ortho-Fluoro Activation

The presence of the fluorine atom ortho to the electron-withdrawing nitrovinyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org The strong electron-withdrawing effect of the nitroalkene group activates the ring towards nucleophilic attack, and the fluorine atom serves as a good leaving group. Nucleophiles can displace the fluorine atom, leading to the formation of a new bond at the C2 position of the phenyl ring. The ortho and para positions relative to a strong electron-withdrawing group are significantly activated towards SNAr reactions. wikipedia.orglibretexts.org This reactivity provides a powerful tool for the late-stage functionalization of the aromatic ring.

Table 3: Analogous Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

| Reactant (Analog) | Nucleophile | Product | Reference |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | wikipedia.orglibretexts.org |

| p-Chloronitrobenzene | Hydroxide ion | p-Nitrophenol | libretexts.org |

| o-Chloronitrobenzene | Hydroxide ion | o-Nitrophenol | libretexts.org |

Advanced Spectroscopic and Analytical Methodologies for Research on 1 2 Fluorophenyl 2 Nitro 1 Butene

High-Field and Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed investigation of 1-(2-Fluorophenyl)-2-nitro-1-butene. The use of multi-nuclear capabilities, including ¹H, ¹³C, and ¹⁹F, allows for a thorough characterization of the molecule's structure and behavior in solution.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Interactions

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. uni-wuerzburg.de This method can be employed to study supramolecular interactions, such as aggregation or complex formation, of this compound in solution. nih.govacs.org The diffusion coefficient is influenced by the size and shape of the molecule; larger entities, or those involved in intermolecular interactions, will diffuse more slowly. uni-wuerzburg.de

In a hypothetical DOSY experiment, the diffusion coefficient of this compound would be measured at various concentrations. A decrease in the diffusion coefficient with increasing concentration would suggest the formation of dimers or higher-order aggregates through non-covalent interactions.

Hypothetical DOSY Data for this compound in CDCl₃ at 298 K

| Concentration (mM) | Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s) |

| 1 | 9.5 |

| 10 | 9.3 |

| 50 | 8.8 |

| 100 | 8.2 |

This table presents hypothetical data for illustrative purposes.

Variable Temperature NMR for Conformational Analysis and Kinetic Measurements

Variable Temperature (VT) NMR spectroscopy is a crucial technique for studying the conformational dynamics of flexible molecules like this compound. numberanalytics.comyoutube.com The rotation around the C1-phenyl and C1-C2 single bonds can lead to different conformers. By recording NMR spectra at various temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, the coalescence and sharpening of signals corresponding to different conformers. tandfonline.comrsc.org

At low temperatures, the rotation around single bonds may become slow on the NMR timescale, allowing for the observation of distinct signals for each populated conformer. As the temperature increases, the rate of conformational exchange increases, leading to the broadening and eventual coalescence of these signals into a single time-averaged signal. youtube.com Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation and the thermodynamic parameters of the conformational equilibrium. numberanalytics.com

Hypothetical VT-NMR Data for the Olefinic Proton of this compound

| Temperature (K) | Chemical Shift (ppm) | Linewidth (Hz) |

| 223 | 7.85, 7.95 (two distinct signals) | 5 |

| 253 | 7.90 (broad) | 50 |

| 298 | 7.90 (sharp) | 8 |

This table presents hypothetical data for illustrative purposes.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) for Complex Structure Verification of Intermediates

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity of complex molecules, including reaction intermediates. numberanalytics.comustc.edu.cncolumbia.edu

An HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu For this compound, this would confirm the direct C-H bonds in the molecule. An HMBC experiment, on the other hand, shows correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule or any transient intermediates formed during a reaction. nih.gov For instance, in a reaction involving this compound, HMBC could reveal the structure of a transient adduct by showing correlations between the protons of the reactant and the carbons of an incoming reagent.

Hypothetical HSQC/HMBC Correlations for a Reaction Intermediate of this compound

| Proton (δH) | HSQC Correlation (δC) | Key HMBC Correlations (δC) |

| H-vinyl (7.90) | C-vinyl (145.0) | C-nitro (150.0), C-phenyl (130.1) |

| H-ethyl (2.60) | C-ethyl (25.0) | C-vinyl (145.0), C-nitro (150.0) |

| H-phenyl (7.2-7.5) | C-phenyl (125-130) | C-vinyl (145.0) |

This table presents hypothetical data for illustrative purposes.

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

Changes in the electronic environment, for example, upon reaction at the nitroalkene moiety or through solvent effects, would be reflected in a change in the ¹⁹F chemical shift. researchgate.net This makes ¹⁹F NMR a valuable tool for monitoring reaction progress and for studying intermolecular interactions.

Hypothetical ¹⁹F NMR Chemical Shifts for this compound in Different Solvents

| Solvent | ¹⁹F Chemical Shift (ppm) |

| CDCl₃ | -115.2 |

| DMSO-d₆ | -114.8 |

| Benzene-d₆ | -115.9 |

This table presents hypothetical data for illustrative purposes, referenced to an external standard.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This capability is instrumental in identifying reactants, products, and transient intermediates in a reaction mixture, thereby elucidating the reaction pathway. For this compound, HRMS can confirm its elemental composition (C₁₀H₁₀FNO₂) and help to identify products of, for example, reduction or cycloaddition reactions by determining the precise mass of the resulting molecules.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information and is invaluable for distinguishing between isomers. The fragmentation pattern of this compound would be characteristic of its structure. For instance, common fragmentation pathways could involve the loss of the nitro group (NO₂) or cleavage of the butene chain. By analyzing the fragments, the connectivity of the original molecule can be confirmed. Furthermore, different isomers of this compound, if they were to be synthesized, would likely exhibit distinct fragmentation patterns in their MS/MS spectra, allowing for their unambiguous identification.

Hypothetical MS/MS Fragmentation Data for the Molecular Ion of this compound (m/z 195.0692)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 195.0692 | 149.0631 | NO₂ |

| 195.0692 | 168.0583 | C₂H₃ |

| 195.0692 | 122.0376 | C₂H₃NO₂ |

| 149.0631 | 95.0124 | C₄H₄ |

This table presents hypothetical data for illustrative purposes.

In Situ Mass Spectrometry for Real-Time Reaction Monitoring

In situ mass spectrometry serves as a powerful tool for the real-time monitoring of the synthesis of this compound. Techniques such as continuous-introduction ion-spray mass spectrometry and ambient sampling ionization methods like low-temperature plasma (LTP) or Atmospheric Solids Analysis Probe (ASAP) allow for the direct analysis of the reaction mixture with minimal to no sample preparation. scripps.edursc.orgwaters.com This capability is crucial for tracking the consumption of reactants, the formation of the product, and the emergence of any intermediates or byproducts throughout the reaction. nih.govpurdue.edu

By coupling a reaction vessel directly to the mass spectrometer's ion source, researchers can obtain a continuous stream of data, plotting ion intensities of reactants and products against time to generate kinetic profiles. scripps.eduworktribe.com For the synthesis of this compound, which is often a condensation reaction, this method allows for precise optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation. The mass spectrometer's high sensitivity and specificity enable the identification of transient intermediates that might otherwise go undetected, offering deeper mechanistic insights into the reaction pathway. purdue.edudurham.ac.uk

Table 1: Application of In Situ Mass Spectrometry in Reaction Monitoring

| Technique | Ionization Method | Key Advantages for this compound Research | Typical Data Output |

| Continuous-Introduction MS | Ion-Spray / ESI | Minimal sample consumption; direct coupling to flow chemistry systems; high sensitivity. scripps.eduworktribe.com | Ion intensity vs. time plots for reactants, intermediates, and products. |

| Ambient Sampling MS | ASAP / LTP | Rapid analysis (<1 min); no sample workup required; direct analysis of solid or liquid mixtures. rsc.orgwaters.com | Mass spectra at discrete time points showing major reaction components. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is indispensable for the structural characterization of this compound. These methods probe the vibrational modes of molecules, providing a fingerprint based on the functional groups present. sapub.orgnih.gov

For this compound, FTIR and Raman spectra would exhibit characteristic bands that confirm its structure. The most prominent of these are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are expected to appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. scirp.org The carbon-carbon double bond (C=C) of the butene chain, conjugated with the nitro group, would show a stretching vibration typically around 1620-1640 cm⁻¹. uc.pt Aromatic C-H and C=C stretching vibrations from the fluorophenyl ring, as well as the characteristic C-F stretching band, would also be present. scispace.com

A conformational analysis of similar β-nitrostyrene derivatives using Raman spectroscopy combined with theoretical calculations has shown that the planarity of the molecule is a key factor determining its stability, driven by π-electron delocalization. uc.ptbohrium.com These techniques can also track reaction progress by monitoring the disappearance of reactant bands (e.g., the C=O of an aldehyde and the C-H of a nitroalkane) and the appearance of the product's characteristic nitroalkene bands.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1535 - 1555 | 1535 - 1555 | Strong (IR), Medium (Raman) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 | 1340 - 1360 | Strong (IR), Strong (Raman) |

| Alkene (C=C) | Stretch (conjugated) | 1625 - 1635 | 1625 - 1635 | Medium (IR), Strong (Raman) |

| Aromatic (C=C) | Ring Stretch | ~1600, ~1480 | ~1600, ~1480 | Medium-Strong |

| Fluoroaromatic (C-F) | Stretch | 1200 - 1250 | 1200 - 1250 | Strong (IR) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can precisely map the atomic positions, bond lengths, and bond angles.

Studies on related β-nitrostyrenes have revealed interesting solid-state phenomena. For instance, temperature-dependent X-ray diffraction studies have shown that these molecules can exhibit dynamic disorder at room temperature, adopting multiple conformations through a "pedal motion" within the crystal lattice. rsc.org This motion often freezes out at lower temperatures, leading to a more ordered structure. rsc.org Such analysis for this compound would provide invaluable information on its solid-state packing, intermolecular interactions (such as C-H···O hydrogen bonds), and the planarity or torsion angles between the phenyl ring and the nitroalkene moiety. This structural information is critical for understanding its physical properties and for structure-activity relationship studies. uc.pt

Advanced Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

When this compound is synthesized through an asymmetric route, the product is often a mixture of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). uma.esnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

A variety of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns being particularly versatile. hplc.eusigmaaldrich.comnih.gov Method development for a new compound like this compound involves screening different chiral columns and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve baseline separation of the enantiomers. sigmaaldrich.com The use of detectors like UV-Vis or Circular Dichroism (CD) allows for accurate quantification of the peak areas, from which the enantiomeric excess can be calculated. uma.esresearchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. nist.gov While this compound itself may have limited volatility, GC-MS is highly valuable for analyzing the reaction mixture for volatile byproducts, unreacted starting materials, or impurities. For example, in the synthesis of nitrostyrenes, side reactions can produce various volatile organic compounds whose identification is crucial for understanding reaction mechanisms and optimizing conditions to improve the purity of the final product. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy is also a straightforward and effective tool for studying reaction kinetics. acs.org By monitoring the change in absorbance at the λ_max of this compound over time, one can determine the rate of its formation. Kinetic studies on Michael-type reactions of β-nitrostyrenes have utilized this approach to determine rate constants and deduce reaction mechanisms. acs.orgfigshare.com For example, a linear relationship between concentration and absorbance (as dictated by the Beer-Lambert law) allows for the direct tracking of product formation or reactant consumption.

Theoretical and Computational Chemistry of 1 2 Fluorophenyl 2 Nitro 1 Butene

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of 1-(2-Fluorophenyl)-2-nitro-1-butene. These methods provide a quantitative framework for understanding the molecule's stability, reactivity, and the influence of its constituent functional groups.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis